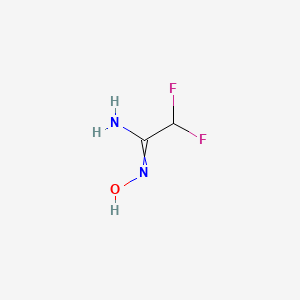

N'-hydroxy-2-imidazol-1-ylpropanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-hidroxi-2-imidazol-1-ilpropanimidamida es un compuesto que pertenece a la clase de derivados de imidazol. Los imidazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones no adyacentes.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de N’-hidroxi-2-imidazol-1-ilpropanimidamida generalmente implica la ciclación de amido-nitrilos. Un método común es la adición catalizada por níquel a nitrilo, seguida de proto-desmetalación, tautomerización y ciclación deshidratante . Las condiciones de reacción son suaves, lo que permite la inclusión de varios grupos funcionales, incluidos haluros de arilo y heterociclos aromáticos y saturados .

Métodos de Producción Industrial

Los métodos de producción industrial para N’-hidroxi-2-imidazol-1-ilpropanimidamida no están bien documentados en la literatura. Los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la garantía de altos rendimientos, se aplicarían.

Análisis De Reacciones Químicas

Tipos de Reacciones

N’-hidroxi-2-imidazol-1-ilpropanimidamida puede someterse a varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse para formar los derivados oxo correspondientes.

Reducción: El anillo de imidazol puede reducirse en condiciones específicas.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, especialmente en el anillo de imidazol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de imidazol.

Aplicaciones Científicas De Investigación

N’-hidroxi-2-imidazol-1-ilpropanimidamida tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de N’-hidroxi-2-imidazol-1-ilpropanimidamida implica su interacción con objetivos y vías moleculares específicos. El anillo de imidazol puede interactuar con varias enzimas y receptores, modulando su actividad. El grupo hidroxilo puede formar enlaces de hidrógeno, lo que aumenta la afinidad de unión del compuesto a sus objetivos .

Comparación Con Compuestos Similares

Compuestos Similares

1-Hidroximidazol: Comparte el grupo hidroxilo y el anillo de imidazol, pero carece de la porción propanimidamida.

Óxido de imidazol-3: Contiene un grupo oxo en lugar de un grupo hidroxilo.

Imidazoles benzoanulados: Anillos de imidazol fusionados con anillos de benceno, que ofrecen diferentes propiedades químicas.

Singularidad

N’-hidroxi-2-imidazol-1-ilpropanimidamida es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas.

Propiedades

IUPAC Name |

N'-hydroxy-2-imidazol-1-ylpropanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5(6(7)9-11)10-3-2-8-4-10/h2-5,11H,1H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPHUPIEWFKDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)N)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)

![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)

![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)